molecular formula C9H10NO5P B12742576 3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid CAS No. 125674-88-6

3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid

Cat. No.: B12742576
CAS No.: 125674-88-6
M. Wt: 243.15 g/mol
InChI Key: VSMWPMDMCUQNBK-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid is a compound that belongs to the class of isoxazoline derivatives Isoxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxybenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with a phosphonic acid derivative under acidic or basic conditions . The reaction conditions, such as temperature and pH, are crucial for achieving high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The isoxazoline ring can be reduced to form isoxazolidine derivatives.

    Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, isoxazolidine derivatives, and various substituted phosphonic acid derivatives .

Scientific Research Applications

3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The phosphonic acid group can chelate metal ions, affecting various biochemical pathways. The isoxazoline ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)-5-isoxazolone
  • 2-(2-Hydroxyphenyl)-2-oxazoline
  • 3-(2-Hydroxyphenyl)-2-isoxazoline

Uniqueness

Compared to similar compounds, it offers enhanced metal chelation and potential for enzyme inhibition, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

125674-88-6

Molecular Formula

C9H10NO5P

Molecular Weight

243.15 g/mol

IUPAC Name

[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]phosphonic acid

InChI

InChI=1S/C9H10NO5P/c11-8-4-2-1-3-6(8)7-5-9(15-10-7)16(12,13)14/h1-4,9,11H,5H2,(H2,12,13,14)

InChI Key

VSMWPMDMCUQNBK-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2O)P(=O)(O)O

Origin of Product

United States

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